2-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzamide
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Overview
Description
2-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzamide is an organic compound that features a benzamide core with a sulfonylamino group and a brominated dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzamide typically involves multiple steps. One common route starts with the bromination of 4,5-dimethylphenylamine to obtain 2-bromo-4,5-dimethylphenylamine. This intermediate is then reacted with sulfonyl chloride to form the sulfonamide. Finally, the sulfonamide is coupled with benzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions due to the presence of the bromine atom.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
2-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The sulfonyl group can form strong interactions with biological molecules, while the bromine atom can participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(3,4-dimethylphenyl)benzamide
- 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine
Uniqueness
2-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzamide is unique due to the presence of both a sulfonylamino group and a brominated dimethylphenyl substituent. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C15H15BrN2O3S |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
2-[(2-bromo-4,5-dimethylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C15H15BrN2O3S/c1-9-7-12(16)14(8-10(9)2)22(20,21)18-13-6-4-3-5-11(13)15(17)19/h3-8,18H,1-2H3,(H2,17,19) |
InChI Key |
AHSFSANFGDPLAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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